Pmc-S-methylisothiourea Pmc-S-methylisothiourea
Brand Name: Vulcanchem
CAS No.: 185674-98-0
VCID: VC21543175
InChI: InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18)
SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C
Molecular Formula: C16H24N2O3S2
Molecular Weight: 356.5 g/mol

Pmc-S-methylisothiourea

CAS No.: 185674-98-0

Cat. No.: VC21543175

Molecular Formula: C16H24N2O3S2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Pmc-S-methylisothiourea - 185674-98-0

CAS No. 185674-98-0
Molecular Formula C16H24N2O3S2
Molecular Weight 356.5 g/mol
IUPAC Name methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate
Standard InChI InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18)
Standard InChI Key HQHUGFRYEKXPQL-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(/N)\SC)C
SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C
Canonical SMILES CC1=C2C(=C(C(=C1C)S(=O)(=O)N=C(N)SC)C)CCC(O2)(C)C

Chemical Identity and Structure

Pmc-S-methylisothiourea is a sulfur-containing organic compound with several defining characteristics. The compound is formally known by its IUPAC name methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate . It contains a Pmc (2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl) protecting group, which is a critical component of its function in chemical synthesis. The compound is also commonly referred to as PMC-MIT in chemical catalogs and research literature .

The chemical identity of Pmc-S-methylisothiourea is established through several standard identifiers:

Basic Chemical Information

Pmc-S-methylisothiourea possesses a molecular formula of C16H24N2O3S2 with a calculated molecular weight of 356.5 g/mol . Its structure contains a chromen ring system with multiple methyl substituents, a sulfonyl group, and a methylisothiourea moiety. The compound is registered under CAS number 185674-98-0, which serves as its unique identifier in chemical databases .

Structural Representation

The molecular structure features a 3,4-dihydrochromen core with five methyl substituents at positions 2,2,5,7,8. This pentamethylated chromen ring is connected to a sulfonyl group, which links to a methylisothiourea group. This arrangement gives the molecule its distinctive reactivity profile and protection capabilities in chemical synthesis .

Physical and Chemical Properties

Pmc-S-methylisothiourea exhibits several important physical and chemical properties that determine its behavior in various chemical environments and applications.

Physical Properties

The compound exists as a solid at standard temperature and pressure. Based on computational predictions, it has a relatively high boiling point of 492.3±55.0°C, indicating its thermal stability . The density is predicted to be 1.29±0.1 g/cm³, which is typical for organic compounds of this class .

Chemical Properties and Stability

Pmc-S-methylisothiourea has a predicted pKa value of 4.69±0.40, suggesting moderate acidity of certain functional groups within the molecule . The compound demonstrates notable stability to various chemical conditions, including resistance to organometallic reagents, basic conditions, and hydrogenolysis processes . This stability profile is particularly valuable in orthogonal protection strategies used in peptide chemistry and organic synthesis.

PropertyValueSource
Molecular FormulaC16H24N2O3S2
Molecular Weight356.5 g/mol
Boiling Point492.3±55.0°C (Predicted)
Density1.29±0.1 g/cm³ (Predicted)
pKa4.69±0.40 (Predicted)
Recommended Storage2-8°C
SolubilityReadily soluble in DMSO

Synthetic Applications

Pmc-S-methylisothiourea serves significant functions in organic synthesis, particularly in peptide chemistry where protecting group strategies are crucial.

Guanylation Reactions

Amount of CompoundVolume of Solvent for 1 mM SolutionVolume of Solvent for 5 mM SolutionVolume of Solvent for 10 mM Solution
1 mg2.805 mL0.561 mL0.2805 mL
5 mg14.0249 mL2.805 mL1.4025 mL
10 mg28.0497 mL5.6099 mL2.805 mL

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator